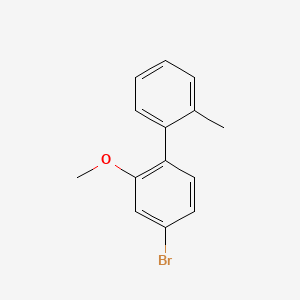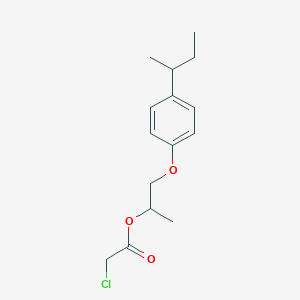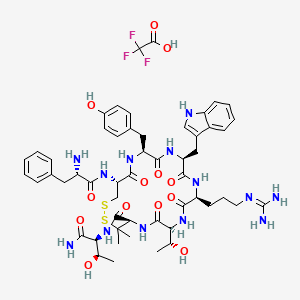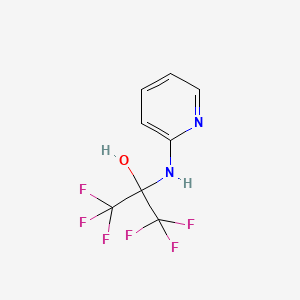
2-ethyl-1H-imidazole;zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1H-imidazole;zinc is a compound that combines the properties of 2-ethyl-1H-imidazole and zinc Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their versatility in various chemical reactions and applications Zinc, a transition metal, is essential for numerous biological processes and is widely used in industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1H-imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 2-ethyl-1H-imidazole may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production. The incorporation of zinc into the compound can be achieved through various methods, including direct reaction with zinc salts or through coordination chemistry techniques.
化学反応の分析
Types of Reactions
2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different imidazole-based compounds.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-ethyl-1H-imidazole;zinc has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-ethyl-1H-imidazole;zinc involves its interaction with molecular targets and pathways. In biological systems, the imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. Zinc, as a cofactor, plays a crucial role in stabilizing the structure of enzymes and facilitating catalytic reactions. The combination of these two components can result in unique biological activities and therapeutic potential .
類似化合物との比較
Similar Compounds
1H-imidazole: A basic imidazole compound with similar chemical properties but without the ethyl group.
2-methyl-1H-imidazole: Similar to 2-ethyl-1H-imidazole but with a methyl group instead of an ethyl group.
Zinc-imidazole complexes: Various complexes of zinc with different imidazole derivatives, each with unique properties and applications.
Uniqueness
2-ethyl-1H-imidazole;zinc is unique due to the presence of both the ethyl group and zinc, which confer distinct chemical and biological properties.
特性
分子式 |
C5H8N2Zn |
|---|---|
分子量 |
161.5 g/mol |
IUPAC名 |
2-ethyl-1H-imidazole;zinc |
InChI |
InChI=1S/C5H8N2.Zn/c1-2-5-6-3-4-7-5;/h3-4H,2H2,1H3,(H,6,7); |
InChIキー |
OYJNLBAXGKKDOP-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)




![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)



